Ethyl 2-oxo-3-pyridin-2-ylpropanoate
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Overview
Description
Ethyl 2-oxo-3-pyridin-2-ylpropanoate: is a chemical compound with the molecular formula C10H11NO3 and a molecular weight of 193.20 g/molethyl picolinoylacetate and is characterized by its pyridine ring structure attached to an ethyl ester group. This compound is primarily used in organic synthesis and various industrial applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with ethyl acetoacetate and 2-pyridinecarboxaldehyde .
Reaction Conditions: The reaction involves a Knoevenagel condensation, where the aldehyde reacts with the ethyl acetoacetate in the presence of a base such as piperidine or triethylamine .
Purification: The product is then purified through techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is produced in batches using large-scale reactors.
Continuous Flow: Some manufacturers may employ continuous flow chemistry to enhance production efficiency and control reaction parameters more precisely.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form pyridine-2-carboxylic acid .
Reduction: Reduction reactions can convert the compound into ethyl 2-hydroxy-3-pyridin-2-ylpropanoate .
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as ammonia or alkyl halides are employed, often in the presence of a base.
Major Products Formed:
Oxidation: Pyridine-2-carboxylic acid
Reduction: Ethyl 2-hydroxy-3-pyridin-2-ylpropanoate
Substitution: Various ester derivatives
Scientific Research Applications
Chemistry: Ethyl 2-oxo-3-pyridin-2-ylpropanoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: The compound serves as a building block in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands. Medicine: It is utilized in the development of drugs targeting various diseases, including cancer and neurological disorders. Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 2-oxo-3-pyridin-2-ylpropanoate exerts its effects depends on its specific application. For instance, in drug development, it may act as a precursor to active pharmaceutical ingredients that interact with molecular targets such as enzymes or receptors. The pathways involved can vary widely based on the biological system and the desired therapeutic outcome.
Comparison with Similar Compounds
Ethyl 3-oxo-3-pyridin-2-ylpropanoate
Ethyl 2-oxo-3-pyridin-3-ylpropanoate
Ethyl 2-oxo-3-pyridin-4-ylpropanoate
Uniqueness: Ethyl 2-oxo-3-pyridin-2-ylpropanoate is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and applications compared to its analogs.
This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds
Properties
CAS No. |
75696-13-8 |
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Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
ethyl 2-oxo-3-pyridin-2-ylpropanoate |
InChI |
InChI=1S/C10H11NO3/c1-2-14-10(13)9(12)7-8-5-3-4-6-11-8/h3-6H,2,7H2,1H3 |
InChI Key |
RUDKNKYELWRKKA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)CC1=CC=CC=N1 |
Origin of Product |
United States |
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